molecular formula C18H32N2O2 B2564160 2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034570-58-4

2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2564160
M. Wt: 308.466
InChI Key: URQRGCIFHASONP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” often involves complex organic reactions . For instance, the synthesis of 2H-Pyrans involves physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . The synthesis of tetrahydropyridines and dihydro-2H-pyrans can be achieved via ring-expansion of monocyclopropanated heterocycles .


Molecular Structure Analysis

The molecular structure of “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” is complex, involving multiple functional groups. The compound contains a cyclopentyl group, a piperidin-4-yl group, and a tetrahydro-2H-pyran-4-yl group.


Chemical Reactions Analysis

The chemical reactions involving “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” are likely to be complex due to the presence of multiple functional groups . For instance, the ring-expansion of monocyclopropanated heterocycles can lead to the formation of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Scientific Research Applications

Alzheimer's Disease Therapy

Synthesis and Biological Evaluation Against Alzheimer's Disease : A study described the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds showed excellent anti-AChE activity and potential in inhibiting β-amyloid aggregation, suggesting their applicability in Alzheimer's disease therapy (Umar et al., 2019).

Antitumor Activity

Novel Compounds with Antitumor Activity : Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives highlighted the synthesis of compounds with promising antitumor effects. Some of these synthesized compounds exhibited significant inhibitory effects on various cancer cell lines, demonstrating their potential in cancer treatment (Albratty et al., 2017).

Synthesis of Novel Heterocyclic Compounds

Heterocyclic Compound Synthesis for Biological Applications : A study focused on the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, revealing compounds with promising cytotoxicity and antioxidant activities. These findings suggest the utility of such heterocyclic compounds in developing new therapeutic agents (Hamama et al., 2013).

Novel 2-Pyrone Derivatives : The synthesis of novel 2-pyrone derivatives and their characterization through crystal structures and computational studies were reported. These compounds' interactions within certain biological targets were explored, hinting at potential applications in drug design (Sebhaoui et al., 2020).

Antimicrobial and Antitubercular Activity

Polyhydroquinoline Core Moiety with Biological Evaluation : A study synthesized polyhydroquinoline scaffolds with antibacterial, antitubercular, and antimalarial activities, showcasing the compounds' diverse biological activities and potential therapeutic applications (Sapariya et al., 2017).

properties

IUPAC Name

2-cyclopentyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c21-18(13-15-3-1-2-4-15)19-14-16-5-9-20(10-6-16)17-7-11-22-12-8-17/h15-17H,1-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQRGCIFHASONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide

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